molecular formula C26H24N4O4S B11420640 3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11420640
M. Wt: 488.6 g/mol
InChI Key: YFYBQPXXVZOXKJ-UHFFFAOYSA-N
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Description

3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:

  • Formation of the thiazolo[3,2-a]pyridine core through cyclization reactions.
  • Introduction of the hydroxy and methoxyphenyl groups via substitution reactions.
  • Incorporation of the pyrazolylmethyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include:

  • 3-hydroxy-2-(4-methoxyphenyl)-5-(2-methoxyphenyl)-1,3-thiazolo[3,2-a]pyridine
  • 4-hydroxy-3-methoxyacetophenone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-7-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C26H24N4O4S/c1-33-20-7-5-19(6-8-20)26(32)16-35-25-22(14-27)21(13-24(31)30(25)26)17-4-9-23(34-2)18(12-17)15-29-11-3-10-28-29/h3-12,21,32H,13,15-16H2,1-2H3

InChI Key

YFYBQPXXVZOXKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C=C4)OC)CN5C=CC=N5)C#N)O

Origin of Product

United States

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